molecular formula C13H7Cl2N3O2 B2754302 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 676537-47-6

7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2754302
CAS No.: 676537-47-6
M. Wt: 308.12
InChI Key: OABPTALCEJOSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has been identified as a strategic molecule for optical applications due to its tunable photophysical properties . It is used in:

Mechanism of Action

The mechanism of action of 7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with molecular targets and pathways. The electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, making it effective in various applications .

Biological Activity

7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on recent research findings.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of 3-amino-4-aroylpyrazoles with various carbonyl compounds. For this compound, the process includes:

  • Starting Materials : 3-amino-4-aroylpyrazoles and substituted carbonyl compounds.
  • Reaction Conditions : The reactions are generally conducted under acidic or neutral conditions at elevated temperatures (50°C to 100°C) to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system .

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. In vitro studies have shown that compounds within this class can inhibit various cancer cell lines by targeting specific kinases involved in tumor progression . Notably, this compound has demonstrated:

  • IC50 Values : The compound exhibits IC50 values in the micromolar range against several cancer cell lines, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Studies have reported that pyrazolo[1,5-a]pyrimidines can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation . The specific findings include:

  • COX-2 Inhibition : The IC50 value for COX-2 inhibition was found to be comparable to that of established anti-inflammatory drugs such as celecoxib .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : It selectively inhibits certain kinases associated with cancer cell proliferation and survival pathways .
  • Receptor Binding : The compound may act as a ligand for adenosine receptors, influencing cellular signaling pathways related to inflammation and cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazolo[1,5-a]pyrimidines is essential for optimizing their biological activity. Key findings include:

Substituent Effect on Activity
3,5-DichlorophenylEnhances anticancer potency
Carboxylic Acid GroupEssential for anti-inflammatory activity
Electron-Withdrawing GroupsIncrease selectivity towards COX enzymes

Case Studies

Several studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in preclinical models:

  • In Vivo Models : Administration in carrageenan-induced paw edema models demonstrated significant reduction in inflammation compared to controls .
  • Cancer Models : Efficacy against xenograft models showed reduced tumor size and improved survival rates in treated groups .

Properties

IUPAC Name

7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2/c14-8-3-7(4-9(15)5-8)11-1-2-16-12-6-10(13(19)20)17-18(11)12/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABPTALCEJOSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.